N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide
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Overview
Description
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes an indole derivative, which is known for its biological activity and presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of isatin with an appropriate amine to form the indole core. This is followed by sulfonation and subsequent coupling with a butyramide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole core or the sulfamoyl group.
Reduction: Typically targets the carbonyl groups within the compound.
Substitution: Commonly involves the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets. The indole derivative can bind to enzymes or receptors, modulating their activity. This can lead to the inhibition of certain pathways, such as those involved in cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide
- N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide
Uniqueness
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide stands out due to its specific structural features, such as the combination of the indole core with a sulfamoyl group and a butyramide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-4-18(23)20-14-5-8-16(9-6-14)27(25,26)21-15-7-10-17-13(11-15)12-19(24)22(17)2/h5-11,21H,3-4,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAAMGSNGNSFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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